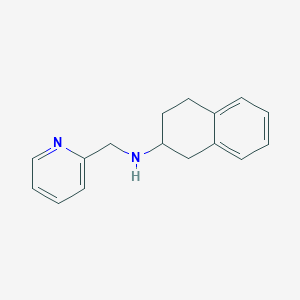
(2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine, also known as PTN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine is not fully understood, but it is believed to act via multiple pathways. In medicine, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to inhibit the activity of various enzymes and receptors involved in inflammation and tumor growth. It has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases. In agriculture, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to act as a natural insecticide and fungicide by disrupting the cell membrane and inhibiting the growth of pests and pathogens.
Biochemical and Physiological Effects:
(2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to exhibit various biochemical and physiological effects, depending on the dose and duration of exposure. In medicine, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. In agriculture, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to enhance plant growth, increase yield, and protect crops from pests and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the limitations of using (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine include its limited solubility in water, which may affect its bioavailability and efficacy, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as energy storage and catalysis, and the optimization of its therapeutic potential in various diseases. Further studies are also needed to elucidate the exact mechanism of action of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and its potential side effects in humans.
Conclusion:
In conclusion, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine have been discussed in this paper. Further studies are needed to fully understand the potential of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine and to optimize its therapeutic and practical applications.
Synthesemethoden
The synthesis of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine involves the reaction of 2-pyridinemethanol with 1,2,3,4-tetrahydro-2-naphthalenamine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine. The purity of the synthesized compound can be determined using various analytical techniques such as HPLC, NMR, and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been studied for its ability to enhance plant growth and protect crops from pests and diseases. In material science, (2-pyridinylmethyl)1,2,3,4-tetrahydro-2-naphthalenylamine has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-14-11-15(9-8-13(14)5-1)18-12-16-7-3-4-10-17-16/h1-7,10,15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCOBTNQGHVASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5175127.png)

![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5175157.png)
![N-[3-(4-morpholinyl)-2,2-dinitropropyl]benzamide](/img/structure/B5175163.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5175171.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)
![N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B5175191.png)

![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)